molecular formula C22H17N3O5 B6008216 N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B6008216
M. Wt: 403.4 g/mol
InChI Key: RHTQZEGIAZVIBM-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

    Oxidation: Formation of benzoxazole oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group, in particular, contributes to its potential as an antimicrobial and anticancer agent .

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-14-2-11-19-20(12-14)30-22(24-19)15-3-5-16(6-4-15)23-21(26)13-29-18-9-7-17(8-10-18)25(27)28/h2-12H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTQZEGIAZVIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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